Atorvastatin Ethyl Ester

Descripción

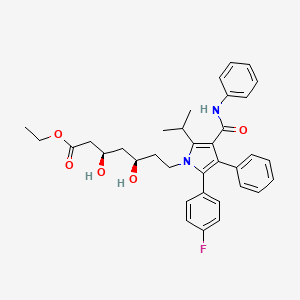

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H39FN2O5/c1-4-43-30(41)22-29(40)21-28(39)19-20-38-33(23(2)3)32(35(42)37-27-13-9-6-10-14-27)31(24-11-7-5-8-12-24)34(38)25-15-17-26(36)18-16-25/h5-18,23,28-29,39-40H,4,19-22H2,1-3H3,(H,37,42)/t28-,29-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXXBPVDOSCOVJU-FQLXRVMXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CC(CCN1C(=C(C(=C1C(C)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C[C@@H](C[C@@H](CCN1C(=C(C(=C1C(C)C)C(=O)NC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)F)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H39FN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1146977-93-6 | |

| Record name | Atorvastatin ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1146977936 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Atorvastatin Ethyl Ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ATORVASTATIN ETHYL ESTER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F92X4GFD43 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of Atorvastatin Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the primary synthetic pathways for Atorvastatin (B1662188) Ethyl Ester, a crucial intermediate in the manufacturing of the widely prescribed cholesterol-lowering drug, Atorvastatin. The document focuses on the core synthetic strategies, offering in-depth experimental protocols and quantitative data to aid researchers and professionals in drug development.

Introduction

Atorvastatin is a synthetic lipid-lowering agent that acts as a competitive inhibitor of HMG-CoA reductase, the rate-limiting enzyme in cholesterol biosynthesis. The synthesis of Atorvastatin has been a subject of extensive research, leading to the development of several efficient pathways. The most prominent and industrially applied method is the Paal-Knorr synthesis, a convergent approach that involves the condensation of a 1,4-diketone with a chiral amino-ester side chain. This guide will primarily focus on the Paal-Knorr route, while also exploring alternative asymmetric and multicomponent reaction (MCR) strategies.

The Paal-Knorr Synthesis Pathway: The Industrial Standard

The Paal-Knorr synthesis is a robust and high-yielding method for constructing the central pyrrole (B145914) ring of Atorvastatin. This convergent strategy involves the synthesis of two key intermediates: the 1,4-diketone fragment and the chiral side-chain amine, which are then condensed to form the Atorvastatin backbone.

Synthesis of the 1,4-Diketone Intermediate

The 1,4-diketone, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide, is a critical precursor in the Paal-Knorr synthesis. A common method for its preparation is the Stetter reaction.

Experimental Protocol: Stetter Reaction for 1,4-Diketone Synthesis [1]

-

Reactants: 4-Methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide, 4-fluorobenzaldehyde (B137897), 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide (catalyst), and triethylamine (B128534).

-

Solvent: Ethanol (B145695).

-

Procedure:

-

A solution of 4-methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide and 4-fluorobenzaldehyde is prepared in ethanol.

-

A catalytic amount of 3-ethyl-5-(2-hydroxyethyl)-4-methylthiazolium bromide and triethylamine are added to the solution.

-

The reaction mixture is heated to 80°C and stirred for approximately 24 hours.

-

Upon completion, the reaction is worked up to isolate the 1,4-diketone compound. It is crucial to ensure the reaction vessel is free of water, as its presence can lead to the formation of impurities like desfluoro diketone[2][3]. Washing the reaction vessel with a non-ketonic solvent such as tetrahydrofuran (B95107) (THF) prior to the reaction is recommended[2][3].

-

Synthesis of the Chiral Side-Chain Amine Intermediate

The chiral side-chain, (4R-cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate, provides the necessary stereochemistry for the final drug's efficacy. Its synthesis is a multi-step process that often starts from readily available chiral precursors.

Experimental Protocol: Synthesis of the Chiral Side-Chain Amine

Detailed, multi-step experimental protocols for the synthesis of this intermediate are proprietary and vary between manufacturers. However, a general approach involves the asymmetric reduction of a keto-ester precursor to establish the desired stereocenters.

Paal-Knorr Condensation

The final convergent step involves the condensation of the 1,4-diketone and the chiral side-chain amine to form the protected Atorvastatin molecule.

Experimental Protocol: Paal-Knorr Pyrrole Formation [1][4]

-

Reactants: 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutanamide (diketone), (4R-cis)-1,1-dimethylethyl-6-(2-aminoethyl)-2,2-dimethyl-1,3-dioxane-4-acetate (amine), and pivalic acid (catalyst).

-

Solvent: Toluene-heptane co-solvent system.

-

Procedure:

-

The diketone and amine are dissolved in a mixture of toluene (B28343) and heptane.

-

Pivalic acid is added as a catalyst.

-

The mixture is heated to reflux with continuous water removal using a Dean-Stark apparatus.

-

The reaction progress is monitored by a suitable analytical technique (e.g., HPLC).

-

Upon completion, the reaction mixture is worked up to isolate the protected Atorvastatin product. The use of a catalyst is crucial for accelerating this reaction[4].

-

Deprotection and Esterification to Atorvastatin Ethyl Ester

The product from the Paal-Knorr condensation is a protected form of Atorvastatin. The final steps involve the removal of the protecting groups and esterification to yield this compound.

Experimental Protocol: Deprotection and Esterification

-

Deprotection: The acetonide protecting group on the diol is typically removed under acidic conditions.

-

Esterification: The resulting carboxylic acid can be esterified to the ethyl ester using standard esterification methods, such as Fischer esterification (refluxing in ethanol with a catalytic amount of strong acid).

Quantitative Data for the Paal-Knorr Pathway

| Step | Key Reactants | Key Products | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

| Diketone Synthesis (Stetter) | 4-Methyl-3-oxo-N-phenyl-2-(phenylmethylene)pentanamide, 4-fluorobenzaldehyde | 1,4-Diketone Intermediate | Ethanol | Thiazolium salt, Triethylamine | 80 | 24 | ~60-70 |

| Paal-Knorr Condensation | 1,4-Diketone, Chiral Amine | Protected Atorvastatin | Toluene/Heptane | Pivalic Acid | Reflux | 40-50 | ~70-80 |

| Deprotection & Esterification | Protected Atorvastatin | This compound | Ethanol | Acid Catalyst | Reflux | 4-6 | >90 |

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Paal-Knorr Synthesis Workflow

Caption: Convergent Paal-Knorr synthesis of this compound.

Alternative Synthetic Pathways

While the Paal-Knorr synthesis is the dominant industrial method, other innovative approaches have been developed to improve efficiency, reduce steps, and enhance stereoselectivity.

Asymmetric Synthesis Approaches

Asymmetric synthesis routes aim to establish the chiral centers of the side chain with high enantioselectivity, often employing chiral catalysts or auxiliaries. These methods can potentially shorten the synthesis of the chiral amine intermediate.

One notable approach involves an organocatalytic enantioselective cyclic anhydride (B1165640) desymmetrization to establish the C(3) stereogenicity of the side chain[5][6]. Another strategy utilizes a boron-mediated aldol (B89426) reaction with remote 1,5-anti asymmetric induction as a key step, achieving a 41% overall yield over 6 steps from the pyrrolic aldehyde[7].

Asymmetric Aldol Reaction Workflow

Caption: Key step in an asymmetric synthesis of Atorvastatin.

Multicomponent Reaction (MCR) Strategies

Multicomponent reactions offer a streamlined approach by combining three or more reactants in a single step to form a complex product, thereby reducing the number of synthetic steps and improving overall efficiency. An Ugi reaction-based approach has been reported to synthesize Atorvastatin in just four steps[8][9][10].

Experimental Protocol: Ugi Reaction for Atorvastatin Synthesis [8]

-

Reactants: p-fluorobenzaldehyde, a suitably functionalized amine, a convertible isocyanide, and isobutyric acid.

-

Solvent: 2,2,2-trifluoroethanol (B45653) (TFE).

-

Procedure: The four components are reacted at room temperature to afford the Ugi adduct in a 40% yield. This adduct is then further processed to yield Atorvastatin.

Quantitative Data for the Ugi MCR Pathway

| Step | Key Reactants | Key Products | Solvent | Yield (%) |

| Ugi Reaction | p-fluorobenzaldehyde, Amine, Isocyanide, Isobutyric acid | Ugi Adduct | TFE | 40 |

| Subsequent Steps | Ugi Adduct | Atorvastatin | - | - |

Note: Further details on the subsequent steps and their yields are limited in the reviewed literature.

Ugi Reaction-based Synthesis Workflow

Caption: Four-step Atorvastatin synthesis via an Ugi MCR.

Purification of this compound

The final purification of this compound is critical to ensure the high purity required for pharmaceutical applications. The crude product obtained from the synthesis is typically subjected to one or more purification techniques.

Experimental Protocol: Purification

-

Crystallization: Recrystallization from a suitable solvent system is a common method for purifying solid compounds. For Atorvastatin intermediates, solvents like toluene or a mixture of isopropanol (B130326) and water have been used[4]. Anhydrous ethanol has also been employed in the refining process[11].

-

Chromatography: Column chromatography can be used for smaller-scale purifications or for the removal of closely related impurities.

Conclusion

The synthesis of this compound is a well-established process, with the Paal-Knorr pathway being the most commercially viable route. This method's convergence and high yields make it suitable for large-scale production. However, ongoing research into asymmetric and multicomponent reaction strategies continues to offer promising alternatives that could further streamline the synthesis, reduce costs, and improve the overall environmental impact of Atorvastatin production. This guide provides a foundational understanding of these key synthetic methodologies for professionals in the field of drug development and manufacturing.

References

- 1. biomolther.org [biomolther.org]

- 2. EP1922301A1 - Preparation of an atorvastatin intermediate - Google Patents [patents.google.com]

- 3. US20090221852A1 - Preparation of an Atorvastatin Intermediate - Google Patents [patents.google.com]

- 4. PREPARATION OF AN ATORVASTATIN INTERMEDIATE USING A PAAL-KNORR CONDENSATION - Patent 1861364 [data.epo.org]

- 5. Asymmetric synthesis of the HMG-CoA reductase inhibitor atorvastatin calcium: an organocatalytic anhydride desymmetrization and cyanide-free side chain elongation approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

- 7. The total synthesis of calcium atorvastatin - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Multicomponent Reactions for the Synthesis of Active Pharmaceutical Ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scribd.com [scribd.com]

- 11. atlantis-press.com [atlantis-press.com]

An In-depth Technical Guide on the Core Mechanism of Action of Atorvastatin Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the mechanism of action of Atorvastatin (B1662188) Ethyl Ester, a prodrug of the widely prescribed lipid-lowering agent, Atorvastatin. The guide covers its conversion to the active form, its molecular target, and the subsequent biochemical and physiological effects.

Introduction: Atorvastatin Ethyl Ester as a Prodrug

This compound is the ethyl ester form of Atorvastatin, a potent inhibitor of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase.[1][2] Unlike Atorvastatin, which is an active drug, this compound is a prodrug, meaning it is biologically inactive and requires metabolic conversion in the body to its active form, Atorvastatin acid, to exert its therapeutic effect.[3][4] The rationale behind developing ester prodrugs of Atorvastatin includes potentially improving pharmacokinetic properties such as bioavailability, which is only about 14% for the active form due to extensive first-pass metabolism.[5][6]

Core Mechanism of Action

The mechanism of action of this compound is a two-step process: metabolic activation followed by target enzyme inhibition.

The primary step in the bioactivation of this compound is the hydrolysis of its ester bond. This conversion is predominantly carried out by carboxylesterases, with studies specifically identifying human carboxylesterase 1 (CES1) as a key enzyme in this process.[3][4][7] CES1 is highly expressed in the liver, the primary site of action for statins.[3][4] This targeted activation in the liver is advantageous, as it localizes the active drug where cholesterol synthesis is most active.[8] The hydrolysis reaction converts the inactive ethyl ester prodrug into the pharmacologically active Atorvastatin carboxylic acid.[3]

Once converted to its active acid form, Atorvastatin acts as a competitive inhibitor of HMG-CoA reductase.[8][9][10] This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), which is the rate-limiting step in the cholesterol biosynthesis pathway.[11][12] By competitively binding to the active site of HMG-CoA reductase, Atorvastatin blocks the production of mevalonate and all subsequent downstream products, including cholesterol.[13]

The inhibition of hepatic cholesterol synthesis triggers a compensatory cellular response. The decrease in intracellular cholesterol levels stimulates the synthesis and upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes.[8][10] This leads to increased clearance of LDL cholesterol (LDL-C) from the bloodstream as the receptors bind to and internalize circulating LDL particles.[8][9] The primary therapeutic effect of Atorvastatin is the reduction of plasma total cholesterol, LDL-C, apolipoprotein B (apo B), and triglycerides, while slightly increasing high-density lipoprotein cholesterol (HDL-C).[9][10]

Signaling Pathways and Logical Relationships

The following diagrams illustrate the key pathways and experimental workflows associated with this compound.

References

- 1. This compound | C35H39FN2O5 | CID 57892870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Atorvastatin Calcium EP Impurity M(this compound) | CAS Number 1146977-93-6 [klivon.com]

- 3. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis, Characterization, and In Vitro Conversion Kinetics of Novel Atorvastatin Prodrugs [dspace.alquds.edu]

- 6. Clinical pharmacokinetics of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Atorvastatin - Wikipedia [en.wikipedia.org]

- 9. go.drugbank.com [go.drugbank.com]

- 10. Atorvastatin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Atorvastatin - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]

- 12. selleckchem.com [selleckchem.com]

- 13. Inhibition of HMGcoA reductase by atorvastatin prevents and reverses MYC-induced lymphomagenesis - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Blockbuster: A Technical Guide to the Discovery and History of Atorvastatin

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin (B1662188), the active pharmaceutical ingredient in the blockbuster drug Lipitor®, represents a landmark achievement in medicinal chemistry and cardiovascular medicine. As a member of the statin class of drugs, it has profoundly impacted the management of hypercholesterolemia and the prevention of cardiovascular events. This technical guide provides a comprehensive overview of the discovery and history of Atorvastatin, with a focus on the key scientific milestones, experimental methodologies, and the role of related chemical entities such as Atorvastatin Ethyl Ester.

The Dawn of Statin Discovery: A Competitive Landscape

The journey to Atorvastatin began in the broader context of the race to develop effective inhibitors of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in cholesterol biosynthesis. In the 1970s, Japanese biochemist Akira Endo's discovery of mevastatin (B1676542) (compactin), a fungal metabolite with HMG-CoA reductase inhibitory activity, laid the foundation for the statin era[1][2][3][4]. This breakthrough spurred pharmaceutical companies worldwide to pursue the development of their own statin candidates.

The Emergence of a Novel Synthetic Statin: The Discovery of Atorvastatin

In 1985, at the Parke-Davis research facility of Warner-Lambert, a medicinal chemist named Dr. Bruce Roth synthesized a novel, entirely synthetic HMG-CoA reductase inhibitor, initially codenamed CI-981[5][6]. This molecule, later named Atorvastatin, was the culmination of a rational drug design approach aimed at creating a more potent and effective statin than those already on the market or in development[7][8]. The patent for Atorvastatin was filed in 1986[5].

Despite initial concerns within Warner-Lambert that Atorvastatin might be a "me-too" drug in a crowded field, its superior efficacy in preclinical studies ultimately led to its advancement into clinical development[5]. Pfizer later co-marketed the drug and eventually acquired Warner-Lambert in 2000[5]. Atorvastatin was approved for medical use in the United States in 1996 and was marketed under the brand name Lipitor[5]. It quickly became the best-selling drug in pharmaceutical history, a testament to its remarkable efficacy and favorable safety profile[5][9].

The Role of this compound

The role of this compound in the history of Atorvastatin is multifaceted. It is primarily recognized as a derivative and a potential prodrug of Atorvastatin, rather than a key intermediate in its initial synthesis. A prodrug is an inactive compound that is converted into an active drug in the body. The esterification of Atorvastatin's carboxylic acid to form the ethyl ester was investigated as a strategy to potentially enhance the drug's absorption and bioavailability[10][11][12]. However, the commercially successful formulation of Atorvastatin is its calcium salt, not the ethyl ester prodrug.

Furthermore, this compound is also known as an impurity that can form during the synthesis of Atorvastatin, particularly if ethanol (B145695) is used as a solvent[][14]. As with any pharmaceutical product, the presence of such impurities is strictly controlled to ensure the safety and purity of the final drug.

Key Experimental Protocols in the Synthesis of Atorvastatin

The synthesis of Atorvastatin is a complex multi-step process. A pivotal reaction in many synthetic routes is the Paal-Knorr synthesis of the central pyrrole (B145914) ring. This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine.

Paal-Knorr Pyrrole Synthesis: A Mechanistic Overview

The Paal-Knorr synthesis is a classic method for forming pyrroles. The reaction proceeds through the formation of a hemiaminal, followed by cyclization and dehydration to yield the aromatic pyrrole ring[5][15][16]. The reaction is typically carried out under neutral or weakly acidic conditions[9].

Caption: Paal-Knorr synthesis of a pyrrole ring.

Synthesis of Key Intermediates

A crucial aspect of the Atorvastatin synthesis is the stereoselective preparation of the chiral side chain. One of the key intermediates is (4R-cis)-6-aminoethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid tert-butyl ester . The synthesis of this intermediate often involves multiple steps, including asymmetric reduction to establish the correct stereochemistry.

Another important precursor is the 1,4-dicarbonyl compound, 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutaneamide . Its synthesis involves several steps, including Friedel-Crafts acylation and subsequent reactions to build the diketone structure[2][17][18].

The general workflow for the synthesis of Atorvastatin via the Paal-Knorr reaction is outlined below:

Caption: General workflow for Atorvastatin synthesis.

Quantitative Data from Clinical Trials

The clinical development of Atorvastatin involved numerous trials to establish its efficacy and safety. A key measure of its effectiveness is the percentage reduction in low-density lipoprotein cholesterol (LDL-C).

Table 1: Dose-Dependent Reduction in LDL-C with Atorvastatin

| Atorvastatin Dose (mg/day) | Mean LDL-C Reduction (%) |

| 10 | 37.1 - 39.0[12][19][20] |

| 20 | 43.0[20] |

| 40 | 50.0[20] |

| 80 | 51.7 - 61.0[12][20][21] |

Table 2: Overview of Major Atorvastatin Clinical Trials

| Trial Name | Patient Population | Key Findings |

| ASCOT-LLA | Hypertensive patients with average cholesterol levels | Significant reduction in cardiovascular events[22]. |

| CARDS | Patients with type 2 diabetes | Significant reduction in major cardiovascular events[23]. |

| TNT | Patients with stable coronary heart disease | Intensive lipid-lowering with 80mg Atorvastatin provided greater clinical benefit than 10mg[23][24]. |

| SPARCL | Patients with recent stroke or transient ischemic attack | High-dose Atorvastatin reduced the risk of recurrent stroke[22]. |

Adverse Events

Like all medications, Atorvastatin is associated with potential adverse events. The most commonly reported are muscle-related symptoms and elevations in liver enzymes.

Table 3: Common Adverse Events Associated with Atorvastatin

| Adverse Event | Incidence | Notes |

| Myalgia (muscle pain) | Varies, generally low and comparable to placebo in many trials. | A meta-analysis showed a slight increased risk of self-reported muscle symptoms[11]. |

| Elevated Liver Enzymes (Transaminases) | Dose-dependent, generally low. | A meta-analysis showed an increased risk compared to non-statin controls[17][25]. |

| Rhabdomyolysis (severe muscle damage) | Rare (<0.1%)[]. | A serious but very infrequent side effect. |

Mechanism of Action: HMG-CoA Reductase Inhibition

Atorvastatin exerts its lipid-lowering effects by competitively inhibiting HMG-CoA reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a crucial early step in the cholesterol biosynthesis pathway. By blocking this step, Atorvastatin reduces the intracellular pool of cholesterol in hepatocytes (liver cells). This, in turn, upregulates the expression of LDL receptors on the surface of these cells, leading to increased clearance of LDL-C from the bloodstream.

Caption: Atorvastatin's inhibition of the HMG-CoA reductase pathway.

Conclusion

The discovery and development of Atorvastatin stand as a testament to the power of rational drug design and persistent scientific inquiry. From its conception in a competitive pharmaceutical landscape to its establishment as a cornerstone of cardiovascular therapy, the story of Atorvastatin is one of remarkable scientific and clinical success. Understanding its history, the intricacies of its synthesis, and the wealth of clinical data supporting its use provides invaluable insights for the next generation of drug discovery and development professionals.

References

- 1. academic.oup.com [academic.oup.com]

- 2. US20110060164A1 - Method for the preparation of 4-fluoro-alpha-[2-methyl-1-oxopropyl]-gamma-oxo-n-beta-diphenylbenzenebutanamide and products therefrom - Google Patents [patents.google.com]

- 3. 4-Fluoro-β-(4-fluorophenyl)-α-(2-methyl-1-oxopropyl)-γ-oxo-N-phenylbenzenebutanamide - Drug Delivery [ebclink.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. Bruce Roth - Wikipedia [en.wikipedia.org]

- 7. WO2009144736A1 - NOVEL PROCESS FOR THE PREPARATION OF 4-FLUORO-ALPHA-[2-METHYL -1-OXOPROPYL]-GAMMA-OXO-N-Ã-DIPHENYLBENZENEBUTANAMIDE AND PRODUCTS THEREFROM - Google Patents [patents.google.com]

- 8. biomolther.org [biomolther.org]

- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]

- 10. IMPROVED ABSORPTION OF ATORVASTATIN PRODRUG BY TRANSDERMAL ADMINISTRATION | Semantic Scholar [semanticscholar.org]

- 11. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 14. synthinkchemicals.com [synthinkchemicals.com]

- 15. grokipedia.com [grokipedia.com]

- 16. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 17. A Process For Preparation Of 4 Fluoro Alpha [2 Methyl 1 Oxopropyl] [quickcompany.in]

- 18. US20090298907A1 - METHOD FOR THE PREPARATION OF 4-FLUORO-ALPHA-[2-METHYL-1-OXOPROPYL]-y-OXO-N-BETA-DIPHENYLBENZENEBUTANAMIDE AND PRODUCTS THEREFROM - Google Patents [patents.google.com]

- 19. Statins in hypercholesterolaemia: A dose-specific meta-analysis of lipid changes in randomised, double blind trials - PMC [pmc.ncbi.nlm.nih.gov]

- 20. newdrugapprovals.org [newdrugapprovals.org]

- 21. Clinical Trials Register [clinicaltrialsregister.eu]

- 22. Cumulative clinical trial data on atorvastatin for reducing cardiovascular events: the clinical impact of atorvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Lipitor (Atorvastatin) - Treatment for High Cholesterol - Clinical Trials Arena [clinicaltrialsarena.com]

- 24. go.drugbank.com [go.drugbank.com]

- 25. researchgate.net [researchgate.net]

Atorvastatin Ethyl Ester: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical and chemical properties of Atorvastatin Ethyl Ester. The information is curated for professionals in research, scientific, and drug development fields, offering a detailed look at its fundamental characteristics, experimental protocols for their determination, and relevant biological pathways.

Chemical Identity and Structure

This compound is an ethyl ester derivative of Atorvastatin, a member of the statin class of drugs used to lower cholesterol. It is often found as an impurity in the synthesis of Atorvastatin.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | ethyl (3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoate[] |

| CAS Number | 1146977-93-6 |

| Molecular Formula | C₃₅H₃₉FN₂O₅[] |

| Canonical SMILES | CCOC(=O)C--INVALID-LINK--C--INVALID-LINK--CCn1c(C(C)C)c(c(c1c2ccc(cc2)F)c3ccccc3)C(=O)Nc4ccccc4 |

| InChI Key | CXXBPVDOSCOVJU-FQLXRVMXSA-N[] |

Physicochemical Properties

The physical and chemical properties of a compound are critical for its development as a pharmaceutical agent, influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 586.71 g/mol | [] |

| Appearance | White to off-white solid | [] |

| Melting Point | 120-121 °C | [] |

| Boiling Point (Predicted) | 712.0 ± 60.0 °C at 760 mmHg | [] |

| Solubility | Slightly soluble in Chloroform and DMSO | [] |

| pKa (Predicted) | While a specific experimentally determined pKa for this compound is not readily available, the pKa of its parent compound, Atorvastatin, is approximately 4.46[2]. The presence of the ethyl ester group in place of the carboxylic acid is expected to result in a significantly less acidic molecule, with the pKa of the hydroxyl groups being the primary determinants of its acidic character in a strongly basic environment. | N/A |

| LogP (Predicted) | 5.7 | [3] |

Spectral Data

Spectroscopic data is essential for the structural elucidation and confirmation of the identity and purity of a chemical compound. While publicly available, detailed spectra for this compound are limited, the following provides an overview of expected spectral characteristics based on its structure and data from similar compounds.

Table 3: Summary of Spectral Data for this compound

| Technique | Description |

| ¹H NMR | The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons from the phenyl and fluorophenyl rings, protons of the pyrrole (B145914) ring, the isopropyl group, and the dihydroxyheptanoate side chain. |

| ¹³C NMR | The carbon NMR spectrum would display distinct signals for the carbonyl carbon of the ester and amide, carbons of the aromatic rings, the pyrrole ring, the isopropyl group, and the aliphatic carbons of the side chain. |

| Mass Spectrometry (MS) | The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (586.71 g/mol ). Fragmentation patterns would likely involve cleavage of the ester group and side chain. The exact mass is calculated to be 586.2843 Da.[3][4] |

| Infrared (IR) Spectroscopy | The IR spectrum is anticipated to show characteristic absorption bands for O-H stretching (from the hydroxyl groups), N-H stretching (from the amide), C=O stretching (from the ester and amide), and C-F stretching. |

Note: Specific, experimentally obtained spectral data for this compound is often proprietary. Commercial suppliers typically provide this data upon purchase of the compound.[5][6]

Experimental Protocols

The following are detailed methodologies for the determination of key physical and chemical properties of this compound, adapted from standard pharmaceutical analysis procedures.

Melting Point Determination

Objective: To determine the melting point range of this compound.

Methodology:

-

Sample Preparation: A small amount of finely powdered, dry this compound is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: A calibrated digital melting point apparatus is used.

-

Procedure:

-

The capillary tube is placed in the heating block of the apparatus.

-

The temperature is raised at a rapid rate to approximately 10°C below the expected melting point.

-

The heating rate is then reduced to 1-2°C per minute.

-

The temperature at which the substance first begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.

-

-

Data Analysis: The observed melting range is compared with the literature value. A sharp melting range is indicative of high purity.

Solubility Determination

Objective: To determine the solubility of this compound in various solvents.

Methodology:

-

Solvents: A range of solvents of varying polarities (e.g., water, ethanol, methanol, acetonitrile (B52724), chloroform, DMSO) are used.

-

Procedure (Shake-Flask Method):

-

An excess amount of this compound is added to a known volume of the solvent in a sealed container.

-

The mixture is agitated at a constant temperature (e.g., 25°C) for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

The suspension is then filtered or centrifuged to separate the undissolved solid.

-

The concentration of this compound in the clear supernatant is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

-

Data Analysis: The solubility is expressed as mg/mL or mol/L.

High-Performance Liquid Chromatography (HPLC) Analysis

Objective: To determine the purity of this compound and quantify its concentration.

Methodology:

-

Instrumentation: A standard HPLC system equipped with a UV detector is used.

-

Chromatographic Conditions (Representative):

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: A mixture of acetonitrile and a buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) in a suitable ratio, delivered in an isocratic or gradient mode. The pH of the aqueous phase is typically adjusted to be acidic.

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 247 nm.[7]

-

Injection Volume: 10-20 µL.

-

-

Sample Preparation: A standard solution of this compound of known concentration is prepared in a suitable solvent (e.g., mobile phase or a component of it). Test samples are prepared by dissolving a known weight of the substance in the same solvent.

-

Data Analysis: The retention time is used for qualitative identification. The peak area is used for quantitative analysis by comparing it to a calibration curve generated from the standard solutions. Purity is assessed by the presence of any impurity peaks in the chromatogram.

Mandatory Visualizations

Cholesterol Biosynthesis Pathway and Mechanism of Action

Atorvastatin, the parent compound of this compound, functions by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway. This action reduces the endogenous production of cholesterol.

General Synthesis Workflow for Atorvastatin

The synthesis of Atorvastatin is a multi-step process, and its ethyl ester derivative is often synthesized through similar pathways or as a related impurity. The following diagram illustrates a generalized synthetic workflow.

Conclusion

This technical guide provides a foundational understanding of the physical and chemical properties of this compound. The data and protocols presented herein are intended to support researchers, scientists, and drug development professionals in their work with this compound. Further experimental validation of the predicted properties is recommended for any application in a regulated environment.

References

A Technical Guide to the Biological Activity Screening of Atorvastatin Ethyl Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to screen the biological activity of Atorvastatin (B1662188) Ethyl Ester. As the ethyl ester prodrug of the widely-used cholesterol-lowering agent Atorvastatin, understanding its activity profile is crucial for drug development and repositioning efforts, particularly in the field of oncology. This document details the primary pharmacological screening, anticancer activity assays, and the signaling pathways involved, presenting quantitative data, detailed experimental protocols, and workflow visualizations.

Primary Pharmacological Activity: HMG-CoA Reductase Inhibition

Atorvastatin is a selective, competitive inhibitor of HMG-CoA (3-hydroxy-3-methylglutaryl-coenzyme A) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1] Atorvastatin Ethyl Ester is a prodrug, meaning it is biologically inactive in its ester form and requires in vivo hydrolysis by esterases to convert into its active acid form, Atorvastatin.[2][3] The primary screening, therefore, involves evaluating the inhibitory capacity of the active metabolite on HMG-CoA reductase.

Data Presentation: HMG-CoA Reductase Inhibition

The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50). While this compound itself is inactive, the activity of its hydrolyzed form is potent.

| Compound | Target | Assay Type | IC50 Value |

| Atorvastatin (active form) | HMG-CoA Reductase | Enzymatic Inhibition Assay | 8 nM |

Note: Data for Atorvastatin is provided as the benchmark for the active form of the prodrug.

Experimental Protocol: HMG-CoA Reductase (HMGR) Inhibition Assay

This protocol is adapted from commercially available colorimetric assay kits and established methodologies.[4][5][6] The assay measures the decrease in absorbance at 340 nm resulting from the oxidation of NADPH by the HMGR enzyme.

Materials:

-

HMG-CoA Reductase enzyme (recombinant human)

-

HMG-CoA substrate

-

NADPH

-

HMG-CoA Reductase Assay Buffer

-

Atorvastatin (as a positive control inhibitor)

-

Test compound (this compound, pre-incubated with esterase if testing conversion)

-

96-well clear flat-bottom plate

-

Multi-well spectrophotometer (plate reader)

Procedure:

-

Reagent Preparation:

-

Pre-warm the HMG-CoA Reductase Assay Buffer to 37°C.

-

Reconstitute HMG-CoA Reductase enzyme in the assay buffer to the desired concentration. Keep on ice.

-

Reconstitute NADPH and HMG-CoA in sterile water to their final stock concentrations. Keep on ice and protected from light.

-

-

Assay Setup (per well):

-

Inhibitor Wells: Add 2 µL of test inhibitor (e.g., this compound) at various concentrations and 5 µL of reconstituted HMG-CoA Reductase.

-

Positive Control Well: Add 5 µL of HMG-CoA Reductase.

-

Inhibitor Control Well: Add 2 µL of Atorvastatin standard inhibitor and 5 µL of HMG-CoA Reductase.[5]

-

Reagent Background Control: Add 10 µL of Assay Buffer.[5]

-

Adjust the volume in all wells to 10 µL with Assay Buffer.

-

-

Reaction Mix Preparation:

-

Prepare a master mix containing:

-

80 µL HMG-CoA Reductase Assay Buffer

-

8 µL HMG-CoA solution

-

2 µL NADPH solution

-

-

-

Initiation and Measurement:

-

Add 90 µL of the Reaction Mix to each well.

-

Immediately begin measuring the absorbance (Optical Density, OD) at 340 nm at 37°C.

-

Record readings every 30-60 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Calculate the rate of NADPH consumption by determining the slope of the linear portion of the absorbance vs. time curve (ΔOD/min).

-

Calculate the percent inhibition for each inhibitor concentration relative to the positive control (enzyme activity without inhibitor).

-

Plot percent inhibition vs. inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

Visualization: HMG-CoA Reductase Inhibition Assay Workflow

Caption: Workflow for the HMG-CoA Reductase colorimetric inhibition assay.

Anticancer Activity Screening

The mevalonate (B85504) pathway, inhibited by statins, is critical for the synthesis of molecules essential for cancer cell proliferation, membrane integrity, and signaling.[7] This has led to significant interest in screening statins and their prodrugs as potential anticancer agents.

Cytotoxicity and Anti-Proliferative Effects

The most common initial screen is to assess a compound's ability to inhibit cancer cell growth and viability.

Data Presentation: Cytotoxicity in Cancer Cell Lines

The cytotoxic effect of Atorvastatin has been quantified across various cancer cell lines.

| Cell Line | Cancer Type | Assay Type | IC50 Value (Time) | Citation |

| MCF7 | Breast Cancer | MTT Assay | 9.1 µM (48h) | [8] |

| PANC-1 | Pancreatic Cancer | CellTiter-Glo | Dose-dependent inhibition | [9] |

| SW1990 | Pancreatic Cancer | CellTiter-Glo | Dose-dependent inhibition | [9] |

| K562 | Leukemia | Flow Cytometry | Dose-dependent apoptosis | [10] |

| HL-60 | Leukemia | Flow Cytometry | Dose-dependent apoptosis | [10] |

| Jurkat | Leukemia | Flow Cytometry | Dose-dependent apoptosis | [10] |

Experimental Protocol: MTT Cell Viability Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a measure of cell viability.[11][12][13]

Materials:

-

Cancer cell lines (e.g., MCF7)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

96-well tissue culture plates

-

This compound (dissolved in a suitable solvent like DMSO)

-

MTT reagent (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Compound Treatment:

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the wells and replace it with 100 µL of medium containing the test compound at various concentrations. Include vehicle-only controls.

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

-

MTT Addition and Incubation:

-

After the incubation period, add 10-40 µL of MTT reagent to each well.[11]

-

Incubate for 1.5 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan (B1609692) crystals.[12]

-

-

Formazan Solubilization:

-

Absorbance Measurement:

-

Data Analysis:

-

Subtract the background absorbance from a "medium-only" well.

-

Calculate cell viability as a percentage of the vehicle-treated control cells: (% Viability) = (OD_treated / OD_control) * 100.

-

Determine the IC50 value by plotting percent viability against the log of the compound concentration.

-

Visualization: MTT Assay Experimental Workflow

Caption: Step-by-step workflow for the MTT cell viability assay.

Signaling Pathway Analysis

Atorvastatin's anticancer effects are mediated through the modulation of several key signaling pathways. Screening can involve analyzing the expression or activity of key proteins within these cascades.

Mevalonate and Downstream Signaling

Inhibition of HMG-CoA reductase depletes mevalonate and its downstream products, farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). These molecules are essential for the post-translational modification (prenylation) of small GTPases like Ras and Rho, which are critical for cell proliferation and survival signaling.

Visualization: Mevalonate Pathway Inhibition

Caption: Inhibition of the Mevalonate pathway by Atorvastatin.

PI3K/Akt/mTOR and Other Pathways

Studies have shown that statins can influence other critical cancer signaling pathways, often downstream of Ras/Rho inhibition or through other pleiotropic effects.

-

PI3K/Akt/mTOR Pathway: Statins have been found to downregulate the activity of Akt, a central node for cell survival and proliferation.[7]

-

Neurotrophin Receptor Signaling: In pancreatic cancer cells, atorvastatin treatment suppressed the expression of NGF, BDNF, NT-3, and their receptors Trk A and Trk C.[9]

-

TLR4/MYD88/NF-κB Pathway: Atorvastatin has been shown to induce apoptosis in leukemic cells through this pathway.[10]

Visualization: Atorvastatin's Effect on the PI3K/Akt Pathway

Caption: Atorvastatin's inhibitory effects on the PI3K/Akt signaling pathway.

Prodrug Bioactivation Screening

A critical step in evaluating this compound is to confirm its conversion to the active Atorvastatin acid. This is typically done using in vitro models that contain relevant esterase enzymes.

Experimental Protocol: In Vitro Hydrolysis in Liver Microsomes

This assay assesses the stability of the prodrug and the rate of formation of the active drug in a metabolically active system.

Materials:

-

Human liver microsomes (HLM)

-

NADPH regenerating system

-

Phosphate (B84403) buffer (pH 7.4)

-

This compound

-

Atorvastatin acid (as analytical standard)

-

Acetonitrile (B52724) (for quenching)

-

LC-MS/MS system for analysis

Procedure:

-

Incubation Setup:

-

Prepare a master mix in phosphate buffer containing human liver microsomes and the NADPH regenerating system.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Reaction Initiation:

-

Initiate the reaction by adding this compound (e.g., at 1 µM final concentration).

-

-

Time-Point Sampling:

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

-

-

Sample Processing:

-

Vortex the quenched samples and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of this compound and the appearance of Atorvastatin acid at each time point.

-

-

Data Analysis:

-

Plot the concentration of the prodrug versus time to determine its metabolic half-life (t½).

-

Plot the concentration of the formed active drug versus time to determine the rate of bioactivation.

-

Visualization: Prodrug Activation and Screening Logic

Caption: Logical flow from prodrug bioactivation to biological activity screening.

References

- 1. Atorvastatin | C33H35FN2O5 | CID 60823 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Simvastatin: In Vitro Metabolic Profiling of a Potent Competitive HMG-CoA Reductase Inhibitor [mdpi.com]

- 3. Subcutaneous prodrug formulations in vitro [pion-inc.com]

- 4. assaygenie.com [assaygenie.com]

- 5. content.abcam.com [content.abcam.com]

- 6. In Vitro Screening for β-Hydroxy-β-methylglutaryl-CoA Reductase Inhibitory and Antioxidant Activity of Sequentially Extracted Fractions of Ficus palmata Forsk - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Atorvastatin exhibits anti-tumorigenic and anti-metastatic effects in ovarian cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journal.waocp.org [journal.waocp.org]

- 9. Atorvastatin inhibits pancreatic cancer cells proliferation and invasion likely by suppressing neurotrophin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Study on the function and mechanism of atorvastatin in regulating leukemic cell apoptosis by the PI3K/Akt pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Atorvastatin Inhibits Viability and Migration of MCF7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. MTT (Assay protocol [protocols.io]

- 13. MTT assay protocol | Abcam [abcam.com]

Atorvastatin Ethyl Ester: A Technical Whitepaper on its Role as a Prodrug for Atorvastatin

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Atorvastatin (B1662188), a highly effective HMG-CoA reductase inhibitor, is a cornerstone in the management of hypercholesterolemia. Despite its therapeutic success, its clinical efficacy can be hampered by factors such as poor aqueous solubility and variable bioavailability.[1] A prominent strategy to overcome these limitations is the development of prodrugs. This technical guide provides an in-depth analysis of Atorvastatin Ethyl Ester, a simple ester prodrug of Atorvastatin. By masking the parent drug's free carboxylic acid, the ethyl ester derivative aims to modify its physicochemical properties to enhance its pharmacokinetic profile. This document details the mechanism of action, presents comparative physicochemical and pharmacokinetic data, outlines key experimental protocols for its synthesis and evaluation, and visualizes the underlying biological and experimental pathways.

Introduction: The Prodrug Concept for Atorvastatin

The carboxylic acid moiety of Atorvastatin is crucial for its inhibitory activity on HMG-CoA reductase but also contributes to its poor absorption and significant first-pass metabolism.[2] Esterification of this group to form this compound creates a more lipophilic, pharmacologically inactive compound.[3] The rationale behind this approach is that the ester prodrug will exhibit improved membrane permeability, leading to enhanced absorption from the gastrointestinal tract.[3] Once absorbed, the ester bond is designed to be cleaved by endogenous carboxylesterases, which are abundant in the liver, plasma, and other tissues, releasing the active Atorvastatin at or near its site of action.[2][3][4]

Mechanism of Action and Bioactivation

Bioactivation of this compound

The conversion of this compound to its active form is an enzyme-mediated hydrolysis reaction. Carboxylesterases, particularly human carboxylesterase 1 (CES1) found in the liver, are primarily responsible for this bioactivation.[2][4] The process regenerates the free carboxylic acid, which is essential for binding to the HMG-CoA reductase enzyme.

Caption: Prodrug bioactivation pathway of this compound.

Pharmacological Action of Atorvastatin

Once released, Atorvastatin competitively inhibits HMG-CoA reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[5][6][7] This inhibition occurs in the liver and leads to a decrease in intracellular cholesterol levels. The cell compensates by upregulating LDL receptors on the hepatocyte surface, which increases the clearance of LDL-cholesterol from the bloodstream.[5][7][8]

Caption: Mechanism of action of Atorvastatin on the HMG-CoA reductase pathway.

Data Presentation: Comparative Analysis

This section summarizes the available quantitative data for Atorvastatin and its ethyl ester prodrug. Direct comparative studies on the pharmacokinetics of this compound are limited in publicly available literature; the data presented for Atorvastatin serves as a baseline for the active metabolite.

Table 1: Physicochemical Properties

| Property | Atorvastatin | This compound | Reference(s) |

| Molecular Formula | C₃₃H₃₅FN₂O₅ | C₃₅H₃₉FN₂O₅ | [8],[9] |

| Molecular Weight | 558.6 g/mol | 586.7 g/mol | [8],[9] |

| Melting Point | 176°C | Not specified (solid) | [8],[] |

| Solubility | Practically insoluble in water | Not specified; expected to have lower water solubility but higher lipid solubility. | [8] |

| Appearance | - | White to Off-white Solid | [] |

Table 2: Pharmacokinetic Parameters (Atorvastatin)

Note: These parameters are for the active drug, Atorvastatin, following oral administration. The goal of the ethyl ester prodrug would be to improve these values, particularly bioavailability (F) and potentially AUC.

| Parameter | Value | Conditions | Reference(s) |

| Bioavailability (F) | ~14% (due to extensive first-pass metabolism) | Oral administration | [11] |

| Time to Peak (Tmax) | 1-2 hours | Oral administration | [11] |

| Plasma Protein Binding | ≥98% | - | - |

| Metabolism | Primarily hepatic (CYP3A4), active metabolites formed | - | [11] |

| Elimination Half-life (t½) | ~14 hours | - | - |

| Excretion | Primarily in bile | - | [11] |

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a generalized procedure based on standard esterification methods applied to Atorvastatin.

Objective: To synthesize this compound from Atorvastatin acid.

Materials:

-

Atorvastatin Calcium Trihydrate

-

1M Hydrochloric Acid (HCl)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Anhydrous Ethanol (EtOH)

-

Sulfuric Acid (H₂SO₄, concentrated, catalytic amount) or a coupling agent like DCC/DMAP.

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) apparatus

-

Silica (B1680970) gel for column chromatography

Procedure (Fischer Esterification):

-

Acidification: Stir Atorvastatin Calcium Trihydrate in 1M HCl solution for 15-30 minutes to convert the salt to the free acid form.[12]

-

Extraction: Extract the Atorvastatin free acid into an organic solvent like dichloromethane (3x volume).[12]

-

Drying: Combine the organic extracts and dry over anhydrous Na₂SO₄.

-

Solvent Removal: Filter the solution and remove the solvent under reduced pressure using a rotary evaporator to yield the crude Atorvastatin acid.

-

Esterification: Dissolve the crude acid in a large excess of anhydrous ethanol.

-

Catalysis: Add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux: Heat the mixture to reflux and monitor the reaction progress using TLC (e.g., mobile phase Hexane:Ethyl Acetate 1:2). The reaction may take several hours.[12]

-

Work-up: After completion, cool the reaction mixture to room temperature. Neutralize the acid catalyst carefully with a saturated NaHCO₃ solution.

-

Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting crude product by column chromatography on silica gel to obtain pure this compound.[12]

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: In Vitro Hydrolysis Assay

This protocol outlines a method to evaluate the conversion of this compound to Atorvastatin in a biologically relevant matrix.[13]

Objective: To determine the rate of enzymatic hydrolysis of this compound in human plasma or liver microsomes.

Materials:

-

This compound (substrate)

-

Atorvastatin (analytical standard)

-

Human plasma (pooled, heparinized) or Human Liver Microsomes (HLM)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN) or Methanol (B129727) (MeOH) with 0.1% formic acid (for protein precipitation and sample quenching)

-

Incubator or water bath at 37°C

-

Centrifuge

-

HPLC-MS/MS system for quantification

Procedure:

-

Preparation: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DMSO or ACN). Prepare working solutions by diluting the stock in the incubation buffer (phosphate buffer, pH 7.4).

-

Reaction Initiation: Pre-warm aliquots of human plasma or HLM suspension (in buffer) to 37°C.

-

Initiate the reaction by adding a small volume of the this compound working solution to the plasma/microsome aliquot to achieve the desired final concentration (e.g., 1-10 µM).

-

Incubation: Incubate the samples at 37°C with gentle shaking.

-

Time Points: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.

-

Quenching: Immediately quench the reaction by adding the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile or methanol with 0.1% formic acid. This will precipitate the proteins and stop the enzymatic reaction.

-

Protein Removal: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

-

Sample Analysis: Transfer the supernatant to an HPLC vial. Analyze the samples using a validated HPLC-MS/MS method to quantify the remaining concentration of this compound and the formation of Atorvastatin.

-

Data Analysis: Plot the concentration of the prodrug versus time. Determine the half-life (t½) of the prodrug in the matrix by fitting the data to a first-order decay model.

Conceptual Experimental Workflow

The development and evaluation of this compound as a prodrug follows a logical progression from chemical synthesis to biological validation.

Caption: A typical experimental workflow for prodrug development.

Conclusion and Future Directions

This compound represents a classical prodrug approach to enhance the therapeutic profile of Atorvastatin. By temporarily masking the hydrophilic carboxylic acid group, the prodrug is designed for improved lipophilicity and membrane permeability. The success of this strategy hinges on efficient absorption followed by predictable and complete enzymatic conversion to the active parent drug by carboxylesterases. While the conceptual framework is sound, further published data, particularly from head-to-head in vivo pharmacokinetic studies comparing the prodrug to Atorvastatin, is necessary to fully validate its potential advantages. Future work could also explore other ester promoieties to fine-tune the rate of hydrolysis and optimize the drug delivery profile.

References

- 1. polimery.umw.edu.pl [polimery.umw.edu.pl]

- 2. researchgate.net [researchgate.net]

- 3. scirp.org [scirp.org]

- 4. Synthesis and evaluation of atorvastatin esters as prodrugs metabolically activated by human carboxylesterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 6.2 Mechanism of Atorvastatin on Cholesterol Biosynthesis – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]

- 6. droracle.ai [droracle.ai]

- 7. droracle.ai [droracle.ai]

- 8. bnayurveda.com [bnayurveda.com]

- 9. This compound | C35H39FN2O5 | CID 57892870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. go.drugbank.com [go.drugbank.com]

- 12. rsc.org [rsc.org]

- 13. Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods [scirp.org]

Spectroscopic Analysis of Atorvastatin Ethyl Ester: A Technical Guide

Introduction: Atorvastatin, a leading synthetic lipid-lowering agent, is pivotal in the management of hypercholesterolemia. The synthesis and degradation of Atorvastatin can result in various impurities, which require stringent identification and characterization to ensure pharmaceutical quality and safety. Atorvastatin Ethyl Ester is a significant process-related impurity and a derivative of Atorvastatin.[] Its comprehensive analysis is crucial for quality control in drug manufacturing and development. This technical guide provides an in-depth overview of the core spectroscopic techniques used to characterize this compound, including Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of molecules by analyzing their mass-to-charge ratio (m/z) and fragmentation patterns.

Experimental Protocol: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

-

Sample Preparation: A dilute solution of this compound is prepared by dissolving a reference standard (approximately 1 mg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile. The solution is then further diluted to a concentration of 1-10 µg/mL with the mobile phase.

-

Instrumentation: A high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or an Ion Trap instrument, equipped with an Electrospray Ionization (ESI) source is used.[2][3]

-

Infusion and Ionization: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a flow rate of 5-10 µL/min. The analysis is typically performed in positive ion mode to generate the protonated molecular ion [M+H]⁺.

-

MS Scan (Full Scan): A full scan mass spectrum is acquired over a mass range of m/z 100-1000 to identify the molecular ion peak. The molecular formula of this compound is C35H39FN2O5, with a monoisotopic mass of 586.2843 Da.[4]

-

Tandem MS (MS/MS): The protonated molecular ion ([M+H]⁺, m/z ≈ 587.3) is selected as the precursor ion in the first mass analyzer. Collision-Induced Dissociation (CID) is performed in the collision cell using an inert gas (e.g., argon or nitrogen) to induce fragmentation.

-

Data Acquisition: The resulting product ions are analyzed in the second mass analyzer to generate the MS/MS spectrum, which provides the fragmentation pattern of the molecule.

Data Presentation: Fragmentation of this compound

The fragmentation of this compound is expected to follow pathways similar to Atorvastatin, primarily involving cleavages around the pyrrole (B145914) core and the dihydroxyheptanoate side chain.[2][5]

| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Structure/Fragment Origin |

| ~587.3 [M+H]⁺ | ~494.2 | Ph-NH₂ (Aniline) | Loss of the aniline (B41778) group from the phenylcarbamoyl moiety. |

| ~587.3 [M+H]⁺ | ~468.2 | Ph-N=C=O (Phenyl isocyanate) | Loss of the phenyl isocyanate group.[5] |

| ~587.3 [M+H]⁺ | ~440.2 | C₉H₁₁FO (Fluorophenyl-propanone) | Cleavage within the side chain. |

| ~468.2 | ~450.2 | H₂O (Water) | Dehydration from the dihydroxy side chain. |

| ~468.2 | ~422.2 | H₂O + C₂H₂ | Subsequent losses from the side chain. |

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms within a molecule, allowing for the elucidation of its precise structure.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for data acquisition.[6]

-

Data Acquisition: The spectrometer is tuned and shimmed to optimize magnetic field homogeneity. A standard one-pulse ¹H NMR experiment is performed. Key parameters include a 90° pulse width, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

-

Data Processing: The resulting Free Induction Decay (FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts (δ) are referenced to the TMS signal.

Data Presentation: Representative ¹H NMR Chemical Shifts

The following table summarizes the expected chemical shifts for this compound, based on data from structurally similar compounds.[6][7]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 7.00 - 7.30 | m | 14H | Aromatic protons (3x Phenyl rings) |

| 6.85 - 7.00 | m | 1H | -NH- (Amide proton) |

| 4.05 - 4.20 | q | 2H | -O-CH₂ -CH₃ (Ethyl ester) |

| 3.90 - 4.10 | m | 2H | -CH(OH)- protons on the side chain |

| 3.50 - 3.70 | m | 3H | Pyrrole-CH₂ - and -CH (CH₃)₂ |

| 2.40 - 2.50 | m | 2H | -CH₂ -COO- |

| 1.40 - 1.70 | m | 4H | Aliphatic -CH₂- protons on the side chain |

| 1.50 - 1.60 | d | 6H | -CH(CH₃ )₂ (Isopropyl) |

| 1.15 - 1.25 | t | 3H | -O-CH₂-CH₃ (Ethyl ester) |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

-

Sample Preparation: A small amount of the this compound sample (1-2 mg) is finely ground with approximately 100-200 mg of dry, spectral-grade Potassium Bromide (KBr) using an agate mortar and pestle.[8]

-

Pellet Formation: The resulting mixture is transferred to a pellet-pressing die and compressed under high pressure (8-10 tons) using a hydraulic press to form a thin, transparent KBr pellet.

-

Instrumentation: An FTIR spectrometer is used for analysis. A background spectrum of an empty sample holder or a pure KBr pellet is recorded first.

-

Data Acquisition: The KBr pellet containing the sample is placed in the sample holder of the spectrometer. The spectrum is recorded over the mid-infrared range, typically 4000-400 cm⁻¹.[8] Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.

Data Presentation: Characteristic FTIR Absorption Bands

The FTIR spectrum of this compound will show characteristic peaks corresponding to its various functional groups.[9][10]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3450 - 3300 | N-H Stretch | Amide (-CONH-) |

| 3300 - 3100 | O-H Stretch | Hydroxyl (-OH) |

| 3100 - 3000 | C-H Stretch | Aromatic |

| 2980 - 2850 | C-H Stretch | Aliphatic |

| ~1735 | C=O Stretch | Ethyl Ester (-COOC₂H₅) |

| ~1650 | C=O Stretch | Amide I band |

| 1600 - 1450 | C=C Stretch | Aromatic Rings |

| ~1550 | N-H Bend | Amide II band |

| ~1250 | C-O Stretch | Ester |

| ~1100 | C-F Stretch | Aryl-Fluoride |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about electronic transitions within a molecule, particularly in conjugated systems.

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: A stock solution of this compound is prepared by accurately weighing and dissolving the sample in a UV-grade solvent, such as methanol or ethanol, to a known concentration (e.g., 1 mg/mL). This solution is then serially diluted to obtain working solutions in the concentration range of 5-25 µg/mL.

-

Instrumentation: A double-beam UV-Vis spectrophotometer is used.[8]

-

Data Acquisition: The spectrophotometer is zeroed using a cuvette filled with the solvent (blank). The UV-Vis spectrum of the sample solution is then recorded over a wavelength range of 200-400 nm.[8][11]

-

Analysis: The wavelength(s) of maximum absorbance (λmax) are identified from the spectrum.

Data Presentation: UV-Vis Absorption Maxima

The UV-Vis spectrum is characterized by absorption bands arising from the π → π* transitions in the aromatic and pyrrole ring systems.

| Wavelength (λmax, nm) | Solvent | Corresponding Electronic Transition |

| ~246 | Methanol | π → π* transition in the conjugated pyrrole system[11] |

| ~285 | Methanol | π → π* transition associated with the aromatic rings[11] |

Visualizations

General Workflow for Spectroscopic Analysis

Caption: General experimental workflow for the spectroscopic analysis of this compound.

Relationship Between Technique and Structural Information

References

- 2. Prediction of the Fragmentation Pathway of Atorvastatin by Using High Resolution Collision Induced Dissociation (HR-MS/MS) Spectral Information [scirp.org]

- 3. Prediction of the Fragmentation Pathway of Atorvastatin De-Protonated Ion [scirp.org]

- 4. This compound | C35H39FN2O5 | CID 57892870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. rsc.org [rsc.org]

- 7. Bot Verification [rasayanjournal.co.in]

- 8. asianpubs.org [asianpubs.org]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Stereochemical of Atorvastatin Drug by Using Spectroscopic Analysis | ClinicSearch [clinicsearchonline.org]

Atorvastatin Ethyl Ester Structural Analogs and Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Atorvastatin (B1662188), a leading synthetic statin, is a cornerstone in the management of hypercholesterolemia and the prevention of cardiovascular diseases.[1] Its mechanism of action involves the competitive inhibition of 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, the rate-limiting enzyme in the cholesterol biosynthesis pathway.[1][2] Atorvastatin is administered as an active hydroxy acid, but its ester derivatives, particularly Atorvastatin Ethyl Ester, are of significant interest as prodrugs. These prodrugs are designed to enhance pharmacokinetic properties such as solubility, bioavailability, and potentially hepatoselectivity, with the active acid form being released in vivo through enzymatic hydrolysis.[3][4]

This technical guide provides an in-depth overview of the structural analogs and derivatives of this compound. It covers their synthesis, structure-activity relationships (SAR), pharmacological effects, and the experimental protocols used for their evaluation. The guide is intended to be a valuable resource for researchers and professionals involved in the discovery and development of novel hypolipidemic agents.

Core Structure and Mechanism of Action

The core structure of atorvastatin consists of a pentasubstituted pyrrole (B145914) ring, which is synthetically derived and distinguishes it from the fungal-derived statins.[5] Attached to this core is a 3,5-dihydroxyheptanoic acid side chain, which is the pharmacophore responsible for its inhibitory activity on HMG-CoA reductase.[1] Unlike some other statins that are administered as inactive lactones, atorvastatin is active in its open-ring hydroxy acid form.[6] However, atorvastatin and its metabolites can undergo lactonization.[1]

This compound is a prodrug of atorvastatin where the carboxylic acid group of the heptanoic acid side chain is esterified. This modification increases the lipophilicity of the molecule, which can influence its absorption and distribution. In the body, the ester is hydrolyzed by carboxylesterases to release the active atorvastatin acid.[4][7]

Synthesis of Atorvastatin and its Derivatives

The synthesis of atorvastatin and its analogs primarily revolves around the construction of the central polysubstituted pyrrole ring. The most common and industrially applied method is the Paal-Knorr synthesis.[5][8]

Paal-Knorr Pyrrole Synthesis

The Paal-Knorr reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine to form the pyrrole ring.[1][8] This convergent approach allows for the late-stage introduction of the chiral side chain, making it an efficient strategy for synthesizing a variety of atorvastatin analogs.

Experimental Workflow for Paal-Knorr Synthesis of an Atorvastatin Precursor:

Caption: Paal-Knorr synthesis workflow for an atorvastatin precursor.

Esterification of Atorvastatin

The synthesis of this compound and other alkyl ester derivatives is typically achieved through standard esterification procedures, such as Fischer esterification, from the parent atorvastatin acid.

General Experimental Protocol for Fischer Esterification:

-

Dissolve atorvastatin acid in an excess of the desired alcohol (e.g., ethanol (B145695) for the ethyl ester).

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours, monitoring the reaction by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

After completion, neutralize the reaction mixture.

-

Extract the ester with a suitable organic solvent.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Structure-Activity Relationships (SAR) and Biological Evaluation

The biological activity of atorvastatin analogs is highly dependent on their structural features. Modifications to the pyrrole core, the side chain, and the ester group can significantly impact their HMG-CoA reductase inhibitory activity, metabolic stability, and pharmacokinetic profile.

HMG-CoA Reductase Inhibition

The inhibitory potency of atorvastatin and its analogs against HMG-CoA reductase is a key determinant of their efficacy. This is typically quantified by the half-maximal inhibitory concentration (IC50).

| Compound | HMG-CoA Reductase IC50 (nM) | Notes |

| Atorvastatin | 8 - 154 | Potent inhibitor. IC50 values can vary depending on the assay conditions.[5][9] |

| 2-Hydroxyatorvastatin | Similar to Atorvastatin | An active metabolite of atorvastatin.[6] |

| 4-Hydroxyatorvastatin | Less active than Atorvastatin | An active metabolite of atorvastatin.[6] |

Experimental Protocol for HMG-CoA Reductase Activity Assay (Spectrophotometric):

This assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH by HMG-CoA reductase.

Reagents:

-

Assay Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4), 120 mM KCl, 1 mM EDTA, and 5 mM DTT.

-

NADPH solution (e.g., 400 µM final concentration).

-

HMG-CoA substrate solution (e.g., 400 µM final concentration).

-

Human recombinant HMG-CoA reductase.

-

Test compounds (atorvastatin analogs) dissolved in a suitable solvent (e.g., DMSO).

Procedure:

-

Set up reactions in a 96-well plate or cuvettes.

-

To each well/cuvette, add the assay buffer, NADPH solution, and the test compound at various concentrations. Include a control with no inhibitor.

-

Initiate the reaction by adding the HMG-CoA substrate and HMG-CoA reductase.

-

Immediately measure the decrease in absorbance at 340 nm over time at 37°C in a kinetic mode.

-

Calculate the rate of NADPH consumption.

-

Determine the percent inhibition for each concentration of the test compound and calculate the IC50 value.[10]

In Vivo Efficacy and Pharmacokinetics

The in vivo performance of atorvastatin ester prodrugs is critical for their therapeutic potential. Animal models of hyperlipidemia are used to assess their lipid-lowering effects and to determine their pharmacokinetic parameters.

| Compound | Animal Model | Dose | Key Findings |